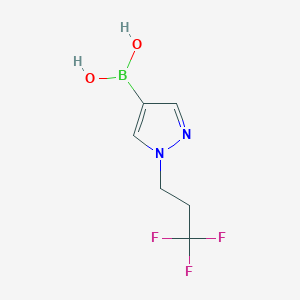
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid is a chemical compound with a unique structure that includes a trifluoropropyl group attached to a pyrazole ring, which is further connected to a boronic acid group
Preparation Methods
One common method involves the use of 3,3,3-trifluoropropyltrimethoxysilane as a modifying agent to synthesize a highly hydrophobic mesoporous silica, which can then be further reacted to introduce the boronic acid group . Industrial production methods may involve batch processes and the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and protein modification. The trifluoropropyl group enhances the compound’s stability and hydrophobicity, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-boronic Acid can be compared with other similar compounds, such as:
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: This compound has a carboxylic acid group instead of a boronic acid group, which affects its reactivity and applications.
3,3,3-Trifluoropropyltrimethoxysilane: This compound is used as a precursor in the synthesis of various trifluoropropyl derivatives and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoropropyl group and a boronic acid group, which imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8BF3N2O2 |
|---|---|
Molecular Weight |
207.95 g/mol |
IUPAC Name |
[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BF3N2O2/c8-6(9,10)1-2-12-4-5(3-11-12)7(13)14/h3-4,13-14H,1-2H2 |
InChI Key |
OAKQGRBRKHNPMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CCC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


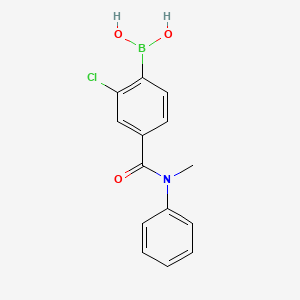


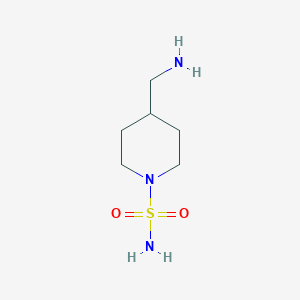
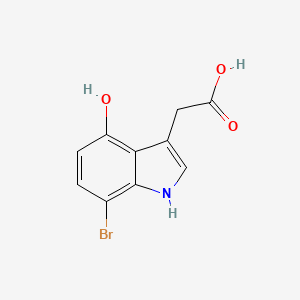
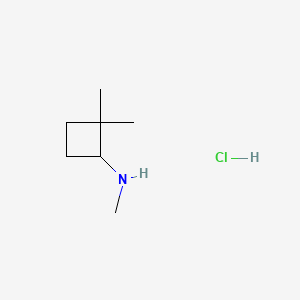
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)
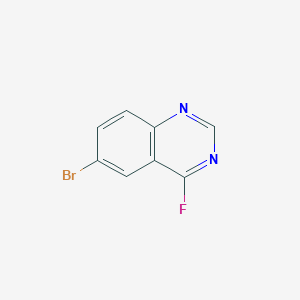
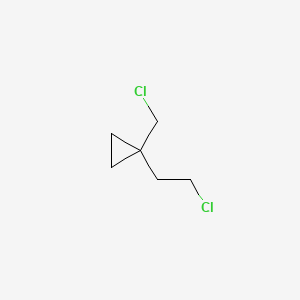
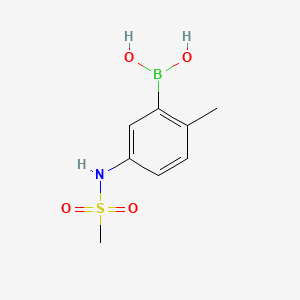
![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
